molecular formula C14H8ClN3O2 B3038860 4-Chloro-2-(2-nitrophenyl)quinazoline CAS No. 91961-09-0

4-Chloro-2-(2-nitrophenyl)quinazoline

Cat. No.: B3038860
CAS No.: 91961-09-0
M. Wt: 285.68 g/mol
InChI Key: BIHCDKXSYZRVRB-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-nitrophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound features a quinazoline core substituted with a chloro group at the 4-position and a nitrophenyl group at the 2-position. The presence of these substituents imparts unique chemical and biological properties to the molecule.

Scientific Research Applications

4-Chloro-2-(2-nitrophenyl)quinazoline has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

    Biological Studies: The compound is used in studies to investigate the biological activities of quinazoline derivatives, such as their effects on cell proliferation and apoptosis.

    Chemical Biology: It is employed as a probe to study enzyme inhibition and receptor binding.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

Future Directions

Quinazoline derivatives, including 4-Chloro-2-(2-nitrophenyl)quinazoline, continue to be a subject of research due to their wide range of biological activities. Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs for various diseases, including cancer .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-nitrophenyl)quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-nitroaniline and 4-chlorobenzoyl chloride.

    Formation of Intermediate: 2-nitroaniline reacts with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazoline ring.

    Purification: The final product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-nitrophenyl)quinazoline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form quinazoline N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydride), solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 4-Chloro-2-(2-aminophenyl)quinazoline.

    Substitution: 4-Substituted-2-(2-nitrophenyl)quinazoline derivatives.

    Oxidation: Quinazoline N-oxides.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: Lacks the nitrophenyl group, resulting in different biological activities.

    2-(2-Nitrophenyl)quinazoline: Lacks the chloro group, which affects its chemical reactivity and biological properties.

    4-Chloro-2-phenylquinazoline: Lacks the nitro group, leading to variations in its pharmacological profile.

Uniqueness

4-Chloro-2-(2-nitrophenyl)quinazoline is unique due to the presence of both the chloro and nitrophenyl groups, which confer distinct chemical and biological properties. These substituents enhance its potential as a versatile scaffold for the development of novel therapeutic agents and research tools.

Properties

IUPAC Name

4-chloro-2-(2-nitrophenyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O2/c15-13-9-5-1-3-7-11(9)16-14(17-13)10-6-2-4-8-12(10)18(19)20/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHCDKXSYZRVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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